4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one
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Description
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one, also known as 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one, is a useful research compound. Its molecular formula is C14H24FN3O3SSi and its molecular weight is 361.507. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
This compound is a key intermediate in the synthesis of nucleoside analogues with potential antiviral activity. Mao Liu et al. (2000) described the synthesis and biological evaluation of fluorosubstituted 3-deazanucleosides, which were synthesized via transglycosylation in the presence of trimethylsilyl trifluoromethanesulfonate. These compounds demonstrated in vitro cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV, highlighting their significance in developing new antiviral drugs Mao Liu, Maohui Luo, D. E. Mozdziesz, T. Lin, G. Dutschman, E. Gullen, Yung‐chi Cheng, A. Sartorelli, Nucleosides, Nucleotides & Nucleic Acids, 2000.
Antiviral Properties
J. Balzarini et al. (1992) reported on TSAO derivatives of ribofuranosylthymine, uridine, and other nucleosides as potent and selective inhibitors of HIV-1. The study's findings on the selective inhibition of HIV-1 reverse transcriptase and the antiviral efficacy of these compounds emphasize the role of such chemical structures in antiviral therapy J. Balzarini, M. Pérez-Pérez, A. San-Félix, S. Velázquez, M. Camarasa, E. De Clercq, Antimicrobial Agents and Chemotherapy, 1992.
Absolute Configuration and Antiviral Activity
P. Van Roey et al. (1993) determined the structure and absolute configuration of (−)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine (FTC), confirming its role as an active antiviral enantiomer. This work contributes to understanding the structural basis of antiviral activity and the development of antiviral nucleoside analogues P. Van Roey, W. Pangborn, R. Schinazi, G. Painter, D. Liotta, Antiviral Chemistry and Chemotherapy, 1993.
Large-Scale Synthesis and Pharmaceutical Applications
B. N. Roy et al. (2009) demonstrated a large-scale synthesis of lamivudine, a prominent antiviral drug, through resolution of racemic lamivudine by cocrystal formation. This process enables the production of lamivudine with high purity and enantiomeric excess, crucial for its effectiveness as an antiviral agent B. N. Roy, G. Singh, Dhananjai Srivastava, H. S. Jadhav, Manmeet Brijkishore Saini, Umesh P. Aher, Organic Process Research & Development, 2009.
properties
IUPAC Name |
4-amino-1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVJQRKDBGTSP-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FN3O3SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675562 |
Source
|
Record name | 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365246-84-9 |
Source
|
Record name | 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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